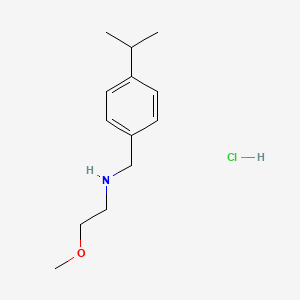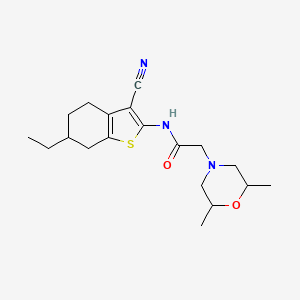
N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride, also known as ibutamoren, is a synthetic compound that has gained attention in the scientific community due to its potential as a growth hormone secretagogue. This means that it has the ability to increase the production and release of growth hormone in the body, which can have various physiological effects.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride is complex and not fully understood. It is believed to work by stimulating the release of growth hormone from the pituitary gland, which in turn can have various physiological effects. It may also act on other receptors in the body, such as the ghrelin receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride are varied and depend on the specific context in which it is used. Some studies have shown that it can increase muscle mass and improve bone density, while others have suggested that it may have neuroprotective effects and improve cognitive function. It may also have benefits for individuals with conditions such as insulin resistance and metabolic syndrome.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride for lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects may be influenced by various factors, such as age and gender, which can make it challenging to control for these variables in experiments.
Future Directions
There are many potential future directions for research on N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride. One area of interest is its potential as a treatment for various conditions, such as osteoporosis and muscle wasting. Other researchers may focus on understanding its mechanism of action and how it interacts with other receptors in the body. Finally, there may be interest in exploring its potential as a performance-enhancing drug, although this is a controversial area of research.
Conclusion:
In conclusion, N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential as a growth hormone secretagogue. While its exact mechanism of action is not fully understood, it has been the subject of numerous scientific studies and has shown promise as a treatment for various conditions. As research on N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride continues, it is likely that new applications and potential future directions will emerge.
Synthesis Methods
Ibutamoren is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the use of reagents such as lithium aluminum hydride and hydrochloric acid.
Scientific Research Applications
Ibutamoren has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for various conditions. One area of research has focused on its ability to increase growth hormone levels, which can have benefits for individuals with growth hormone deficiency or other conditions that affect growth. Other studies have looked at its potential as a treatment for conditions such as osteoporosis, muscle wasting, and obesity.
properties
IUPAC Name |
2-methoxy-N-[(4-propan-2-ylphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)13-6-4-12(5-7-13)10-14-8-9-15-3;/h4-7,11,14H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUAWZCXMHLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)-2-methoxyethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)

![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![(3S*,5R*)-1-(3,3-dimethylbutanoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300487.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
